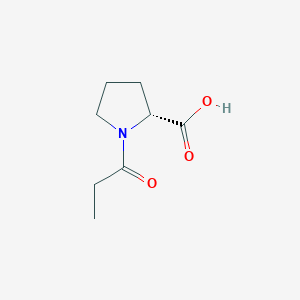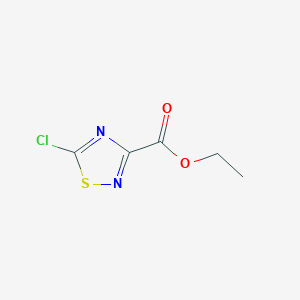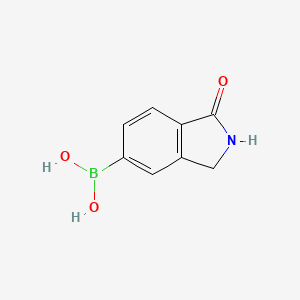![molecular formula C11H8N2O B3232774 [2,3'-Bipyridine]-5'-carbaldehyde CAS No. 1346686-53-0](/img/structure/B3232774.png)
[2,3'-Bipyridine]-5'-carbaldehyde
Übersicht
Beschreibung
[2,3’-Bipyridine]-5’-carbaldehyde: is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is notable for its potential applications in various fields, including coordination chemistry, organic synthesis, and materials science. The presence of the aldehyde group at the 5’ position of the bipyridine structure adds unique reactivity and functionality to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5’-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the formylation of 2,3’-bipyridine using Vilsmeier-Haack reaction conditions, which involves the use of phosphorus oxychloride and dimethylformamide. This reaction introduces the aldehyde group at the desired position on the bipyridine ring.
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5’-carbaldehyde may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in [2,3’-Bipyridine]-5’-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine ring can participate in various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products:
Oxidation: [2,3’-Bipyridine]-5’-carboxylic acid.
Reduction: [2,3’-Bipyridine]-5’-methanol.
Substitution: Various halogenated or nitrated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2,3’-Bipyridine]-5’-carbaldehyde is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology and Medicine: In biological research, bipyridine derivatives are investigated for their potential as therapeutic agents. The aldehyde group in [2,3’-Bipyridine]-5’-carbaldehyde allows for further functionalization, enabling the development of compounds with specific biological activities.
Industry: In the industrial sector, [2,3’-Bipyridine]-5’-carbaldehyde is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of [2,3’-Bipyridine]-5’-carbaldehyde primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of viologens and other electroactive materials.
2,3’-Bipyridine: Similar to [2,3’-Bipyridine]-5’-carbaldehyde but lacks the aldehyde functional group, resulting in different reactivity and applications.
Uniqueness: The presence of the aldehyde group in [2,3’-Bipyridine]-5’-carbaldehyde distinguishes it from other bipyridine derivatives. This functional group allows for additional chemical modifications, making it a versatile building block in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
5-pyridin-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBJGHKHIBMRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707310 | |
| Record name | [2,3'-Bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346686-53-0 | |
| Record name | [2,3′-Bipyridine]-5′-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346686-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3'-Bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-4-methylpyrazolo[1,5-a]pyridine](/img/structure/B3232726.png)
![1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-](/img/structure/B3232732.png)
![Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate](/img/structure/B3232748.png)
![Methyl 4-[3-(4-aminophenyl)propyl]benzoate](/img/structure/B3232750.png)



![2-Bromo-6-[7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B3232773.png)
![3-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3232775.png)
